Difluoromethyl 3-methylphenyl sulphone
Overview
Description
Difluoromethyl 3-methylphenyl sulphone: is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a 3-methylphenyl sulphone structure. The unique properties of fluorine atoms, such as high electronegativity and the ability to form strong bonds, contribute to the compound’s stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of sodium thiophenoxide with chlorodifluoromethane, followed by oxidation . This process can be carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of difluoromethyl 3-methylphenyl sulphone may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Difluoromethyl 3-methylphenyl sulphone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group acts as a nucleophile.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cross-Coupling: Catalysts such as palladium or nickel complexes are often utilized.
Major Products:
Alkylated Difluoromethyl Sulfones: Formed through nucleophilic substitution.
Oxidized Derivatives: Produced via oxidation reactions.
Coupled Products: Resulting from cross-coupling reactions.
Scientific Research Applications
Difluoromethyl 3-methylphenyl sulphone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of difluoromethyl 3-methylphenyl sulphone involves its ability to act as a difluoromethylating agent. The difluoromethyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions . This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfone
- Difluoroiodomethyl phenyl sulfone
- Fluoromethyl phenyl sulfone
Comparison: Difluoromethyl 3-methylphenyl sulphone is unique due to the presence of the 3-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to difluoromethyl phenyl sulfone, the 3-methyl derivative may exhibit different steric and electronic properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-3-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCGDMHFSHKZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259595 | |
Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-16-5 | |
Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4837-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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